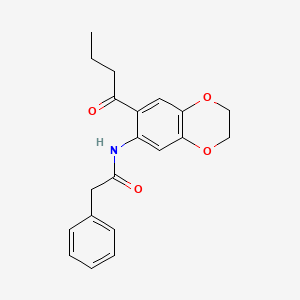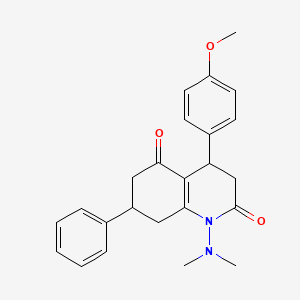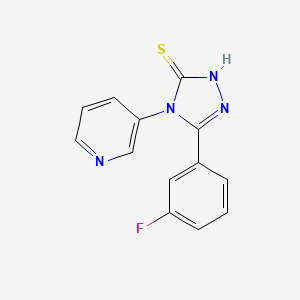![molecular formula C15H17N5O6 B11062004 2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone](/img/structure/B11062004.png)
2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound that features a triazole ring, a morpholine ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the nitro group and the morpholine ring. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
2-[5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets. The nitro group and triazole ring are key functional groups that can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-METHOXYPHENOXY)-5-NITROPHENYL](PHENYL)METHANONE
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
2-[5-(2-METHOXYPHENOXY)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential applications. The presence of both a triazole ring and a morpholine ring distinguishes it from other similar compounds, offering unique reactivity and biological activity profiles.
Properties
Molecular Formula |
C15H17N5O6 |
|---|---|
Molecular Weight |
363.33 g/mol |
IUPAC Name |
2-[5-(2-methoxyphenoxy)-3-nitro-1,2,4-triazol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H17N5O6/c1-24-11-4-2-3-5-12(11)26-15-16-14(20(22)23)17-19(15)10-13(21)18-6-8-25-9-7-18/h2-5H,6-10H2,1H3 |
InChI Key |
CTSFHSANSBEXGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=NC(=NN2CC(=O)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11061926.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11061932.png)
![N-(4-chlorophenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11061938.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11061947.png)
![1-(4-Chlorobenzyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11061948.png)
![1-(4-Fluorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11061955.png)
![1-(4-chlorobenzyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11061957.png)

![3-(Furan-2-yl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061967.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11061971.png)
![3-(2-chlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11061975.png)
![5-bromo-1-[(2-chloroethoxy)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11061984.png)

